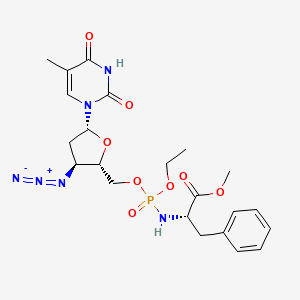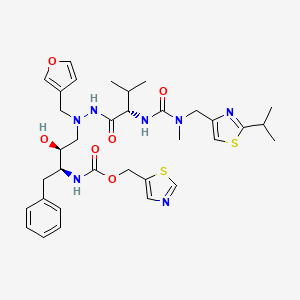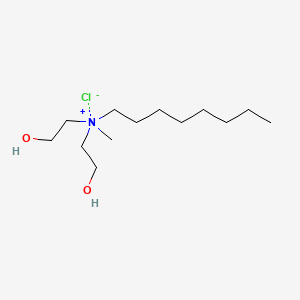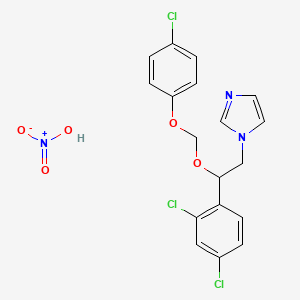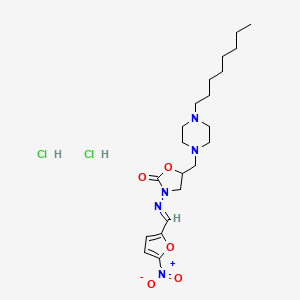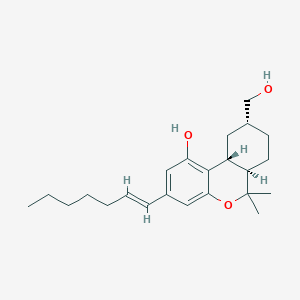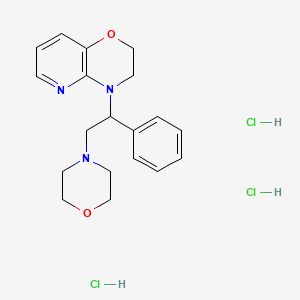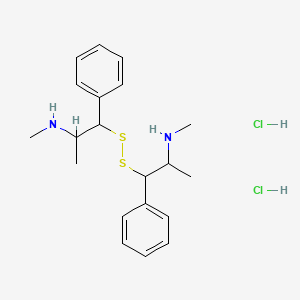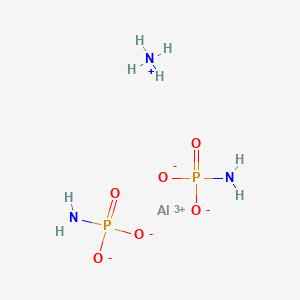
Phosphoramidic acid, aluminum ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, aluminum ammonium salt is a unique compound that combines the properties of phosphoramidic acid with aluminum and ammonium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoramidic acid, aluminum ammonium salt can be synthesized through the reaction of phosphoramidic acid with aluminum and ammonium salts. The reaction typically involves mixing aqueous solutions of the reactants under controlled pH and temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but with optimized conditions for higher yield and purity. The process may include steps such as precipitation, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, aluminum ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus and aluminum.
Reduction: Reduction reactions may involve the conversion of the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment. The conditions typically involve controlled temperature, pH, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Applications De Recherche Scientifique
Phosphoramidic acid, aluminum ammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of phosphoramidic acid, aluminum ammonium salt involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: This can modulate their activity and lead to various biological effects.
Altering cellular processes: The compound may influence cellular signaling pathways, gene expression, and other cellular functions.
Comparaison Avec Des Composés Similaires
Phosphoramidic acid, aluminum ammonium salt can be compared with other similar compounds, such as:
Phosphoramides: These compounds have similar phosphorus-nitrogen bonds but may differ in their specific chemical properties and applications.
Quaternary ammonium compounds: These compounds share the ammonium ion component but have different structures and uses.
The uniqueness of this compound lies in its combination of phosphoramidic acid with aluminum and ammonium ions, which imparts distinct chemical and physical properties that are valuable for various applications.
Propriétés
Numéro CAS |
96379-76-9 |
|---|---|
Formule moléculaire |
AlH8N3O6P2 |
Poids moléculaire |
235.01 g/mol |
InChI |
InChI=1S/Al.2H4NO3P.H3N/c;2*1-5(2,3)4;/h;2*(H4,1,2,3,4);1H3/q+3;;;/p-3 |
Clé InChI |
PDWDYZOTNPOXOC-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].NP(=O)([O-])[O-].NP(=O)([O-])[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


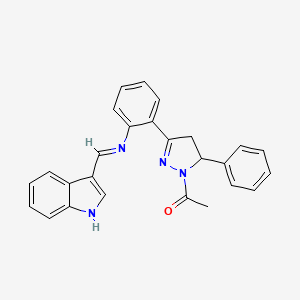
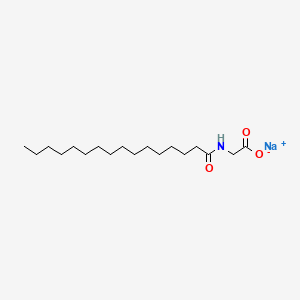
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)

